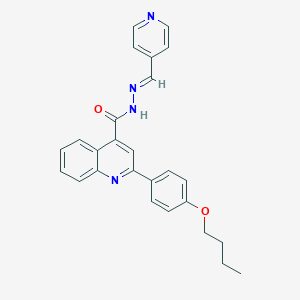![molecular formula C21H19BrFN5O2 B445952 N-{4-[(1E)-1-{2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-fluorobenzamide](/img/structure/B445952.png)
N-{4-[(1E)-1-{2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(1E)-1-{2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-fluorobenzamide is a complex organic compound that features a pyrazole ring, a fluorobenzamide moiety, and a bromo substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1E)-1-{2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-fluorobenzamide typically involves multi-step organic reactions. One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . The reaction conditions often involve mild temperatures and the use of catalysts such as iodine .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification and isolation of the final product to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(1E)-1-{2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as bromine or oxygen in the presence of a catalyst.
Reduction: Common reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogen substitution reactions can occur, particularly involving the bromo substituent, using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Bromine, oxygen, and catalysts like iodine.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium iodide, acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can replace the bromo group with other functional groups.
Applications De Recherche Scientifique
N-{4-[(1E)-1-{2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-{4-[(1E)-1-{2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-{N-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide
- N-(4-{N-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide
Uniqueness
N-{4-[(1E)-1-{2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-fluorobenzamide is unique due to its specific combination of a pyrazole ring, a fluorobenzamide moiety, and a bromo substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C21H19BrFN5O2 |
|---|---|
Poids moléculaire |
472.3g/mol |
Nom IUPAC |
4-bromo-N-[(E)-1-[4-[(2-fluorobenzoyl)amino]phenyl]ethylideneamino]-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H19BrFN5O2/c1-12(25-26-21(30)19-18(22)13(2)28(3)27-19)14-8-10-15(11-9-14)24-20(29)16-6-4-5-7-17(16)23/h4-11H,1-3H3,(H,24,29)(H,26,30)/b25-12+ |
Clé InChI |
JDPDYEUXTXJCII-BRJLIKDPSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)Br |
SMILES isomérique |
CC1=C(C(=NN1C)C(=O)N/N=C(\C)/C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)Br |
SMILES canonique |
CC1=C(C(=NN1C)C(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropyl 2-{[(3,4-dichloroanilino)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445869.png)
![N'-[3-(benzyloxy)benzylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B445870.png)
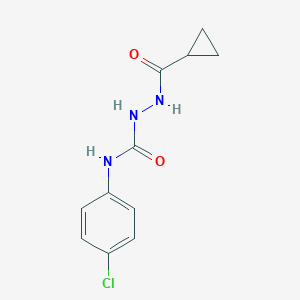
![2-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B445874.png)
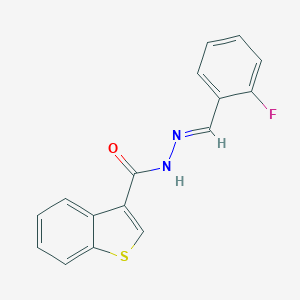
![3-chloro-6-ethyl-N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-1-benzothiophene-2-carbohydrazide](/img/structure/B445877.png)
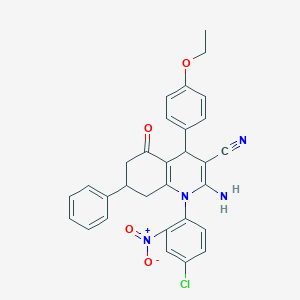
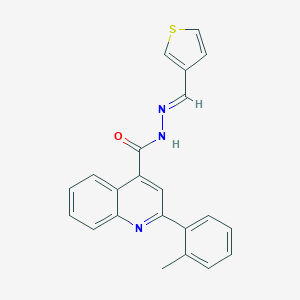
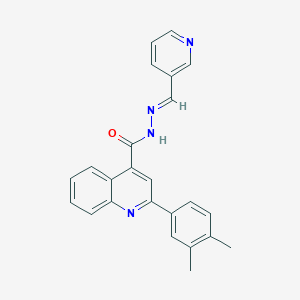
![N-{4-[N-({2-nitrophenoxy}acetyl)ethanehydrazonoyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B445886.png)
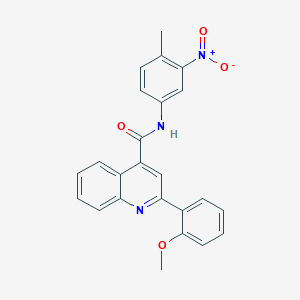
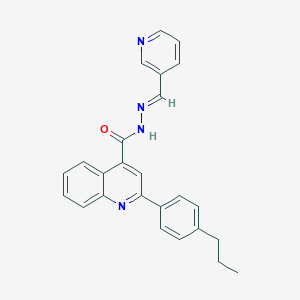
![N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]sulfanyl}methyl)-4-methoxybenzylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B445891.png)
